molecular formula C20H30N4O3S B12415833 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6

Cat. No.: B12415833
M. Wt: 412.6 g/mol
InChI Key: IXMTYXAFALMDBG-IRZCMLKISA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is a deuterated derivative of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 typically involves the deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process is optimized to minimize the loss of deuterium and to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly valuable for applications requiring stable isotope labeling and studies involving kinetic isotope effects .

Properties

Molecular Formula

C20H30N4O3S

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3;

InChI Key

IXMTYXAFALMDBG-IRZCMLKISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C

Origin of Product

United States

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